molecular formula C8H8ClF2N B13603017 1-(2-Chloro-3,6-difluoro-phenyl)-ethylamine

1-(2-Chloro-3,6-difluoro-phenyl)-ethylamine

Cat. No.: B13603017
M. Wt: 191.60 g/mol
InChI Key: YKMLDNYYMUUXKQ-UHFFFAOYSA-N
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Description

1-(2-Chloro-3,6-difluoro-phenyl)-ethylamine is an organic compound characterized by the presence of a chloro and two fluoro substituents on a phenyl ring, attached to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3,6-difluoro-phenyl)-ethylamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-3,6-difluorobenzaldehyde.

    Formation of Intermediate: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the corresponding amine through a substitution reaction with ammonia or an amine source under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-3,6-difluoro-phenyl)-ethylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloro-3,6-difluoro-phenyl)-ethylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3,6-difluoro-phenyl)-ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2-Chloro-4,5-difluoro-phenyl)-ethylamine
  • 1-(2-Chloro-3,5-difluoro-phenyl)-ethylamine
  • 1-(2-Chloro-3,6-difluoro-phenyl)-propanamine

Uniqueness: 1-(2-Chloro-3,6-difluoro-phenyl)-ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C8H8ClF2N

Molecular Weight

191.60 g/mol

IUPAC Name

1-(2-chloro-3,6-difluorophenyl)ethanamine

InChI

InChI=1S/C8H8ClF2N/c1-4(12)7-5(10)2-3-6(11)8(7)9/h2-4H,12H2,1H3

InChI Key

YKMLDNYYMUUXKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)F)N

Origin of Product

United States

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